molecular formula C11H9F2NO2S3 B7627765 N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide

N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B7627765
M. Wt: 321.4 g/mol
InChI Key: CLXLLDAXILKGNZ-UHFFFAOYSA-N
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Description

N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a phenyl group substituted with a difluoromethylsulfanyl moiety, and a sulfonamide group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethylsulfanyl group onto a phenyl ring, followed by the coupling of the modified phenyl ring with a thiophene-2-sulfonamide precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives .

Scientific Research Applications

N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the difluoromethylsulfanyl and sulfonamide groups enhances its versatility and potential for various applications .

Properties

IUPAC Name

N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2S3/c12-11(13)18-9-5-2-1-4-8(9)14-19(15,16)10-6-3-7-17-10/h1-7,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXLLDAXILKGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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